molecular formula C11H13BrO2 B6307667 Benzyl 2-bromo-2-methylpropanoate, 95% CAS No. 75107-16-3

Benzyl 2-bromo-2-methylpropanoate, 95%

Cat. No. B6307667
CAS RN: 75107-16-3
M. Wt: 257.12 g/mol
InChI Key: BJCBXEQGZMWAQO-UHFFFAOYSA-N
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Description

Benzyl 2-bromo-2-methylpropanoate, 95% (also known as bromobenzyl methylpropanoate) is an organic compound used in various scientific research applications. It is a colorless liquid with a boiling point of 129-130°C and a melting point of -12°C. Bromobenzyl methylpropanoate is a highly reactive compound that has been used in the synthesis of other compounds and as a reagent in organic synthesis.

Scientific Research Applications

Bromobenzyl methylpropanoate has a wide range of applications in scientific research. It is used in the synthesis of other compounds, such as esters and amides. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in organic synthesis, and it can be used to catalyze a variety of reactions.

Mechanism of Action

Bromobenzyl methylpropanoate is a highly reactive compound, and its mechanism of action is based on its ability to react with other compounds. It reacts with other compounds through a process known as nucleophilic substitution. In this process, the bromobenzyl methylpropanoate acts as a nucleophile, which is an electron-rich species that can donate electrons to other molecules. This allows the bromobenzyl methylpropanoate to react with other compounds and form new compounds.
Biochemical and Physiological Effects
Bromobenzyl methylpropanoate has not been studied for its effects on humans or animals, and so its biochemical and physiological effects are not known. However, it is known that bromobenzyl methylpropanoate is highly reactive, and so it is possible that it could have an effect on the body if it were to be ingested or absorbed through the skin.

Advantages and Limitations for Lab Experiments

The main advantage of using bromobenzyl methylpropanoate in laboratory experiments is its high reactivity. This allows it to be used in a variety of reactions, and it can be used to synthesize a wide range of compounds. However, bromobenzyl methylpropanoate is highly reactive and can be hazardous if not handled properly. It should be handled with caution, and proper safety precautions should be taken when using it in laboratory experiments.

Future Directions

Given the wide range of applications of bromobenzyl methylpropanoate, there are many potential future directions for research. These include further research into its use in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, further research could be done into its potential biochemical and physiological effects, as well as its potential to be used in medical applications. Finally, research could be done into the potential to use bromobenzyl methylpropanoate in industrial applications, such as in the production of plastics and other materials.

properties

IUPAC Name

benzyl 2-bromo-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,12)10(13)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCBXEQGZMWAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC1=CC=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-bromo-2-methylpropanoate

Synthesis routes and methods

Procedure details

2-Bromo-2-methylpropionyl bromide (6.8 mL) was diluted with dichloromethane and added to a solution of triethylamine (7.7 mL) and benzyl alcohol (4.8 mL), while the mixture was cooled in an ice bath and while maintaining an argon atmosphere. The solution was stirred for one hour at 0° C. and then overnight at room temperature. Volatiles were evaporated and the residue was treated with diethylether. The formed salt was removed by filtration and the filtrate was washed with an HCl solution and with water. The ether solution was dried with MgSO4 and concentrated to yield a yellowish liquid. Silica column chromatography using a 2/1 hexane/ethyl acetate mixture as eluent gave a colourless transparent liquid. 1H NMR (400 MHz, CDCl3): δ 7.4 (5H), 5.3 (2H), 2.0 (6H).
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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